molecular formula C15H16N2O B183835 3-amino-N-(3,5-dimethylphenyl)benzamide CAS No. 102630-90-0

3-amino-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B183835
CAS No.: 102630-90-0
M. Wt: 240.3 g/mol
InChI Key: YFZPKHBDGWIZMN-UHFFFAOYSA-N
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Description

3-amino-N-(3,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O. It is a benzamide derivative characterized by the presence of an amino group at the third position and a 3,5-dimethylphenyl group attached to the nitrogen atom of the benzamide moiety.

Mechanism of Action

While the specific mechanism of action for 3-amino-N-(3,5-dimethylphenyl)benzamide is not available, it’s worth noting that 3-Aminobenzamide, a similar compound, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,5-dimethylphenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,3-dimethylphenyl)benzamide
  • 3-amino-N-(3,4-dimethylphenyl)benzamide
  • 3-amino-N-(2,4-dimethylphenyl)benzamide

Comparison

Compared to its similar compounds, 3-amino-N-(3,5-dimethylphenyl)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

3-amino-N-(3,5-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPKHBDGWIZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429188
Record name 3-amino-N-(3,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102630-90-0
Record name 3-amino-N-(3,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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